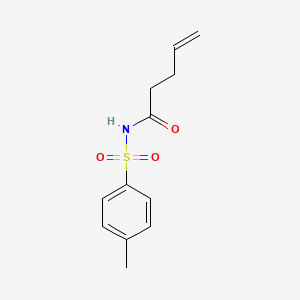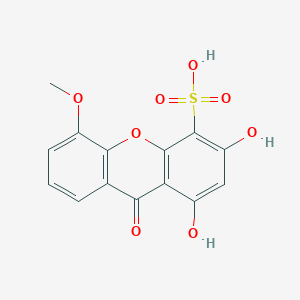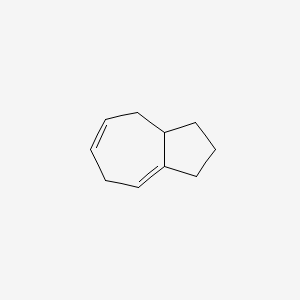![molecular formula C24H18O3S B12524745 1,1'-{Sulfinylbis[(2,1-phenylene)oxy]}dibenzene CAS No. 656228-16-9](/img/structure/B12524745.png)
1,1'-{Sulfinylbis[(2,1-phenylene)oxy]}dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-{Sulfinylbis[(2,1-phenylene)oxy]}dibenzene is a chemical compound with the molecular formula C24H18O4S It is known for its unique structure, which includes a sulfinyl group connected to two phenyleneoxy groups, each of which is further connected to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{Sulfinylbis[(2,1-phenylene)oxy]}dibenzene typically involves the reaction of 4,4’-dihydroxydiphenyl sulfone with allyl chloride in the presence of a base such as caustic soda. The reaction is carried out at a temperature of 55-60°C under autogenously generated pressure for several hours. The product is then purified through filtration and recrystallization processes .
Industrial Production Methods
Industrial production of 1,1’-{Sulfinylbis[(2,1-phenylene)oxy]}dibenzene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of activated carbon and sequestering agents during the purification process helps in achieving the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-{Sulfinylbis[(2,1-phenylene)oxy]}dibenzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone group.
Reduction: The sulfinyl group can be reduced to a sulfide group.
Substitution: The phenyleneoxy groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: 1,1’-{Sulfonylbis[(2,1-phenylene)oxy]}dibenzene.
Reduction: 1,1’-{Sulfidylbis[(2,1-phenylene)oxy]}dibenzene.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1,1’-{Sulfinylbis[(2,1-phenylene)oxy]}dibenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 1,1’-{Sulfinylbis[(2,1-phenylene)oxy]}dibenzene involves its interaction with various molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing the oxidative state of the environment. The phenyleneoxy groups can interact with aromatic systems, potentially affecting biological pathways and molecular interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-{Sulfonylbis[(2,1-phenylene)oxy]}dibenzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.
1,1’-{Sulfidylbis[(2,1-phenylene)oxy]}dibenzene: Similar structure but with a sulfide group instead of a sulfinyl group.
1,1’-{Sulfinylbis[(2,1-phenylene)oxy]}dibenzene derivatives: Various substituted derivatives with different functional groups on the phenyleneoxy rings
Uniqueness
1,1’-{Sulfinylbis[(2,1-phenylene)oxy]}dibenzene is unique due to its sulfinyl group, which imparts distinct redox properties and reactivity compared to its sulfonyl and sulfide analogs. This makes it a valuable compound for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
656228-16-9 |
|---|---|
Molekularformel |
C24H18O3S |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
1-phenoxy-2-(2-phenoxyphenyl)sulfinylbenzene |
InChI |
InChI=1S/C24H18O3S/c25-28(23-17-9-7-15-21(23)26-19-11-3-1-4-12-19)24-18-10-8-16-22(24)27-20-13-5-2-6-14-20/h1-18H |
InChI-Schlüssel |
DRWRAHFGIGLADC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2S(=O)C3=CC=CC=C3OC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Propylpentyl 4-[(methoxycarbonyl)oxy]benzoate](/img/structure/B12524668.png)

![(2S)-N-[(4-aminocyclohexyl)methyl]-1-[(2S)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B12524681.png)
![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-propylpyridin-1-ium hydrogen sulfite](/img/structure/B12524699.png)



![Guanidine, N,N'-diethyl-N''-[4-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12524727.png)
![1-Oxaspiro[2.4]hept-5-en-4-one, 7-hydroxy-, (3S,7R)-](/img/structure/B12524733.png)

![Tributyl[(3R)-3-methoxyhex-1-en-1-yl]stannane](/img/structure/B12524755.png)
![2,3-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane](/img/structure/B12524760.png)
